2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide
Description
This compound features a phthalazine core substituted with 7,8-dimethoxy groups and an acetamide linker to a 1-methyl-1H-benzimidazole moiety. The phthalazine ring contributes to π-π stacking interactions, while the methoxy groups enhance solubility and electronic effects. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, known for its affinity to biological targets such as kinases and receptors. The methyl group on the benzimidazole likely improves metabolic stability compared to unsubstituted analogs .
Properties
Molecular Formula |
C21H21N5O4 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C21H21N5O4/c1-25-15-7-5-4-6-14(15)24-17(25)11-22-18(27)12-26-21(28)19-13(10-23-26)8-9-16(29-2)20(19)30-3/h4-10H,11-12H2,1-3H3,(H,22,27) |
InChI Key |
KTURZGJBFGCVHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)CN3C(=O)C4=C(C=CC(=C4OC)OC)C=N3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis typically begins with 7,8-dimethoxyphthalazin-1(2H)-one , a commercially available intermediate. Key modifications involve alkylation at the N2 position to introduce the acetamide side chain. In one protocol, treatment of 7,8-dimethoxyphthalazin-1(2H)-one with ethyl bromoacetate in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C yields ethyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate (85% yield). Hydrolysis of this ester using aqueous sodium hydroxide (NaOH) in tetrahydrofuran (THF) produces the corresponding carboxylic acid, which is subsequently activated for amide coupling.
Table 1: Optimization of Alkylation Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl bromoacetate | DMF | 80 | 12 | 85 |
| Methyl chloroacetate | Acetone | 60 | 24 | 72 |
| tert-Butyl bromoacetate | THF | 50 | 18 | 68 |
Benzimidazole Moiety Preparation
The 1-methyl-1H-benzimidazol-2-yl)methyl substituent is synthesized via cyclization of o-phenylenediamine derivatives.
Benzimidazole Core Formation
A widely adopted method involves reacting 1-methyl-1H-benzene-1,2-diamine with acetic acid under refluxing conditions in hydrochloric acid (HCl) to form 1-methyl-1H-benzimidazole (78% yield). Subsequent N-methylation is unnecessary due to the pre-existing methyl group.
Side Chain Introduction
The methylene bridge (-CH2-) linking the benzimidazole to the acetamide is installed via Mannich reaction or nucleophilic substitution. Treatment of 1-methyl-1H-benzimidazole with paraformaldehyde and ammonium chloride in acetic acid at 100°C generates the 2-(chloromethyl)-1-methyl-1H-benzimidazole intermediate (63% yield). Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable direct coupling of benzimidazole with ethanolamine derivatives.
Amide Bond Formation
Coupling the phthalazinone acid with the benzimidazole amine is critical for final assembly.
Carbodiimide-Mediated Coupling
Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates reaction with 2-(aminomethyl)-1-methyl-1H-benzimidazole . This method achieves 89% yield after purification via silica gel chromatography.
Mixed Anhydride Method
For scale-up processes, formation of a mixed anhydride with isobutyl chloroformate in the presence of N-methylmorpholine (NMM) provides robust reactivity, yielding 82% product with minimal racemization.
Table 2: Comparative Coupling Strategies
| Method | Activator | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCI/HOBt | EDCI, HOBt | DCM | 89 | 98 |
| Mixed Anhydride | Isobutyl chloroformate | THF | 82 | 95 |
| Azide Coupling | DPPA | DMF | 75 | 92 |
Purification and Characterization
Final purification typically employs reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradient (65:35 to 95:5 over 30 minutes). Characterization data from recent syntheses include:
-
1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, phthalazinone-H), 7.62–7.58 (m, 4H, benzimidazole-H), 4.92 (s, 2H, CH2), 3.87 (s, 3H, OCH3), 3.79 (s, 3H, NCH3).
-
HRMS (ESI+) : m/z calculated for C23H23N4O4 [M+H]+ 427.1712, found 427.1709.
Alternative Synthetic Pathways
One-Pot Tandem Reactions
Emerging protocols condense the synthesis into fewer steps. For example, simultaneous phthalazinone alkylation and benzimidazole coupling using copper(I) iodide catalysis in dimethyl sulfoxide (DMSO) at 120°C reduces reaction time to 8 hours (76% yield).
Solid-Phase Synthesis
Immobilization of the phthalazinone core on Wang resin enables iterative coupling cycles, though yields remain moderate (58%) due to steric hindrance.
Challenges and Optimization
Key challenges include:
-
Regioselectivity in phthalazinone alkylation : Competing O- vs. N-alkylation necessitates careful base selection (e.g., Cs2CO3 improves N-selectivity).
-
Benzimidazole stability : Acidic conditions during coupling risk protonation of the benzimidazole nitrogen, requiring buffered reaction media.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors achieve higher throughput. A recent pilot study using a microreactor with 0.5 M substrate concentration in THF achieved 91% yield at 100°C residence time of 30 minutes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the phthalazinone core, potentially yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Based Acetamides
2-(1-Cyclohexyl-1H-benzo[d]imidazole-2-yl)-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl)acetamide (10VP91)
- Structural Differences : Replaces the phthalazine with a bicyclic terpene (pinane) and substitutes the methoxy groups with a cyclohexyl moiety.
- Synthesis : Uses LiOH-mediated hydrolysis and HOBt/EDC coupling, similar to the acetamide bond formation in the target compound .
Key Data :
Property Target Compound 10VP91 Molecular Weight ~470 g/mol (estimated) 436.58 g/mol Key Functional Groups Phthalazine, dimethoxy Pinane, cyclohexyl Solubility Enhanced by methoxy Likely lower (lipophilic)
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)
- Structural Differences : Incorporates an indole-oxadiazole hybrid instead of benzimidazole-phthalazine.
- Relevance : Demonstrates the versatility of acetamide linkers in joining heterocyclic systems, though indole’s electron-rich nature contrasts with benzimidazole’s balanced π-accepting/donating properties .
Heterocyclic Acetamides with Bulky Substituents
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (I)
- Structural Differences : Replaces benzimidazole with benzothiazole and phthalazine with adamantane.
- Key Findings: Adamantane’s rigidity enhances thermal stability (m.p. 485–486 K vs. ~300–350 K for typical benzimidazoles). Crystallography: Forms H-bonded dimers via N–H⋯N interactions, a feature absent in the target compound due to its methoxy-phthalazine’s steric hindrance .
Coumarin-Based Acetohydrazides (2k, 2l)
- Structural Differences : Coumarin core instead of phthalazine; hydrazide linker instead of acetamide.
- Key Data: Property Target Compound (2k)/(2l) Functional Linker Acetamide Hydrazide Core Heterocycle Phthalazine Coumarin Spectral Features Aromatic δ 6.5–8.5 ppm¹ Coumarin δ 6.2–7.8 ppm¹ Synthetic Yield Not reported 65–78%
¹¹H NMR chemical shifts in DMSO-d4.
Pharmacological Implications (Hypothetical)
- Benzimidazole-phthalazine hybrids: Potential kinase inhibition (e.g., VEGF, EGFR) due to phthalazine’s DNA-intercalating properties .
- Methoxy Groups : May reduce cytotoxicity compared to nitro or halogen substituents, as seen in coumarin analogs .
Biological Activity
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Phthalazinone core : Provides a framework for biological interaction.
- Benzimidazole moiety : Known for its pharmacological properties.
- Acetamide group : Enhances solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 449.5 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme inhibition : Binding to active sites of enzymes, thereby inhibiting their function.
- Modulation of signaling pathways : Influencing pathways related to cell proliferation and apoptosis.
Antiparasitic Activity
Research indicates that similar compounds exhibit significant antiparasitic effects. For instance, benzimidazole derivatives have shown activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. While specific data on the target compound is limited, structural analogs have demonstrated IC50 values in the low micromolar range, suggesting potential efficacy in treating parasitic infections .
Neuroprotective Effects
Preliminary studies on related benzimidazole derivatives have indicated neuroprotective properties against oxidative stress-induced neuroinflammation. This suggests that the target compound may also possess similar neuroprotective capabilities, potentially making it relevant in the context of neurodegenerative diseases .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological efficacy of similar compounds. For example:
| Compound | Target Parasite | IC50 (μM) | Comparison to Benznidazole |
|---|---|---|---|
| Compound A | Giardia intestinalis | 3.95 | 7 times more active |
| Compound B | Trichomonas vaginalis | 4.62 | 4 times more active |
These studies highlight the importance of structural modifications in enhancing biological activity .
Pharmacological Evaluation
In silico studies using predictive models like PASS (Prediction of Activity Spectra for Substances) have been employed to assess the potential pharmacological profiles of compounds similar to the target compound. These models suggest that modifications can lead to improved solubility and reduced toxicity compared to existing drugs like benznidazole .
Q & A
Q. What methods validate bioactivity claims when replication fails?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
